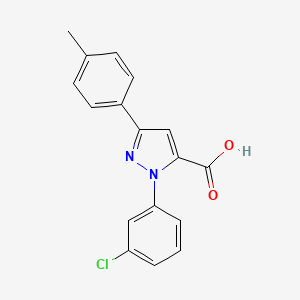![molecular formula C21H17ClO8 B12015352 2-[(E)-2-(5-carboxy-2-hydroxy-3-methoxyphenyl)ethenyl]-8-methoxychromenylium-6-carboxylic acid;chloride](/img/structure/B12015352.png)
2-[(E)-2-(5-carboxy-2-hydroxy-3-methoxyphenyl)ethenyl]-8-methoxychromenylium-6-carboxylic acid;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(E)-2-(5-カルボキシ-2-ヒドロキシ-3-メトキシフェニル)エテニル]-8-メトキシクロメニリウム-6-カルボン酸;塩化物は、カルボン酸、ヒドロキシル基、メトキシ基など、複数の官能基を含む独特の構造を持つ複雑な有機化合物です。
準備方法
合成経路および反応条件
2-[(E)-2-(5-カルボキシ-2-ヒドロキシ-3-メトキシフェニル)エテニル]-8-メトキシクロメニリウム-6-カルボン酸;塩化物の合成は、通常、複数のステップを伴います。このプロセスは、コアのクロメニリウム構造の調製から始まり、その後、さまざまな有機反応によってカルボン酸基とメトキシ基が導入されます。これらの反応で使用される一般的な試薬には、有機金属化合物、酸、および塩基が含まれ、制御された温度と圧力条件下で使用されます。
工業生産方法
この化合物の工業生産には、大規模な有機合成技術が用いられる場合があり、一貫性と効率を確保するために、自動反応器と連続フローシステムが使用されます。触媒と最適化された反応条件を使用すると、収率と純度を向上させることができます。
化学反応の分析
反応の種類
この化合物は、次のようなさまざまな化学反応を起こす可能性があります。
酸化: ヒドロキシル基は酸化されてケトンまたはアルデヒドを生成できます。
還元: カルボン酸基はアルコールに還元できます。
置換: メトキシ基は、求核置換反応によって他の官能基と置換することができます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過マンガン酸カリウム (KMnO4) と三酸化クロム (CrO3) が含まれます。
還元: 水素化アルミニウムリチウム (LiAlH4) や水素化ホウ素ナトリウム (NaBH4) などの還元剤が使用されます。
置換: アミンやチオールなどの求核試薬は、塩基性条件下で使用できます。
主な生成物
これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。たとえば、ヒドロキシル基の酸化によりケトンが生成され、カルボン酸の還元により第一級アルコールが生成されます。
科学研究への応用
2-[(E)-2-(5-カルボキシ-2-ヒドロキシ-3-メトキシフェニル)エテニル]-8-メトキシクロメニリウム-6-カルボン酸;塩化物は、いくつかの科学研究の用途があります。
化学: 有機合成における試薬として、および反応機構を研究するためのモデル化合物として使用されます。
生物学: 抗酸化作用や抗炎症作用など、その潜在的な生物活性について調査されています。
医学: 酸化ストレスや炎症に関連する疾患の治療における潜在的な治療効果について調査されています。
工業: 新素材の開発や、他の複雑な有機化合物の合成のための前駆体として使用されます。
科学的研究の応用
2-[(E)-2-(5-carboxy-2-hydroxy-3-methoxyphenyl)ethenyl]-8-methoxychromenylium-6-carboxylic acid;chloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activity, including antioxidant and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress and inflammation.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex organic compounds.
作用機序
この化合物の作用機序には、さまざまな分子標的および経路との相互作用が含まれます。ヒドロキシル基とメトキシ基は、生物学的分子との水素結合やその他の相互作用に関与し、その活性を変化させる可能性があります。カルボン酸基は、酵素や受容体とも相互作用して、その機能を調節することができます。
類似化合物の比較
類似化合物
2-ヒドロキシ安息香酸: ヒドロキシル基とカルボン酸基を含む類似の構造。
2-メトキシ安息香酸: メトキシ基とカルボン酸基が含まれています。
8-メトキシクロメニリウム誘導体: 類似のクロメニリウムコア構造を持つ化合物。
独自性
2-[(E)-2-(5-カルボキシ-2-ヒドロキシ-3-メトキシフェニル)エテニル]-8-メトキシクロメニリウム-6-カルボン酸;塩化物を際立たせているのは、単一の分子に複数の官能基が組み合わされていることであり、さまざまな用途で活用できる一連の独自の化学的および生物学的特性を提供します。
類似化合物との比較
Similar Compounds
2-Hydroxybenzoic acid: Similar structure with hydroxyl and carboxylic acid groups.
2-Methoxybenzoic acid: Contains methoxy and carboxylic acid groups.
8-Methoxychromenylium derivatives: Compounds with similar chromenylium core structures.
Uniqueness
What sets 2-[(E)-2-(5-carboxy-2-hydroxy-3-methoxyphenyl)ethenyl]-8-methoxychromenylium-6-carboxylic acid;chloride apart is its combination of multiple functional groups in a single molecule, providing a unique set of chemical and biological properties that can be leveraged in various applications.
特性
分子式 |
C21H17ClO8 |
|---|---|
分子量 |
432.8 g/mol |
IUPAC名 |
2-[(E)-2-(5-carboxy-2-hydroxy-3-methoxyphenyl)ethenyl]-8-methoxychromenylium-6-carboxylic acid;chloride |
InChI |
InChI=1S/C21H16O8.ClH/c1-27-16-9-13(20(23)24)7-11(18(16)22)3-5-15-6-4-12-8-14(21(25)26)10-17(28-2)19(12)29-15;/h3-10H,1-2H3,(H2-,22,23,24,25,26);1H/b5-3+; |
InChIキー |
KTBKRMZJSSNSPT-WGCWOXMQSA-N |
異性体SMILES |
COC1=CC(=CC(=C1O)/C=C/C2=[O+]C3=C(C=C(C=C3C=C2)C(=O)O)OC)C(=O)O.[Cl-] |
正規SMILES |
COC1=CC(=CC(=C1O)C=CC2=[O+]C3=C(C=C(C=C3C=C2)C(=O)O)OC)C(=O)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(4-Bromophenyl)-2-{[(2E)-3-phenyl-2-propenyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-D]pyrimidin-4(3H)-one](/img/structure/B12015282.png)

![N-(2,6-dibromo-4-methylphenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12015313.png)
![ethyl 2-{2-(4-bromophenyl)-4-hydroxy-3-[(4-methoxy-3-methylphenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12015316.png)
![N-(5-chloro-2-methylphenyl)-2-[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B12015321.png)
![methyl 4-[({[4-(4-chlorophenyl)-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B12015325.png)
![2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-(3-methylphenyl)methylidene]acetohydrazide](/img/structure/B12015333.png)


![Methyl 4-({[(3-ethyl-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl}amino)benzoate](/img/structure/B12015355.png)
![N-Benzyl-2-{(3Z)-3-[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-YL}acetamide](/img/structure/B12015361.png)



